Phosphate-ON Phosphoramidite

Description

Historical Context of Phosphoramidite (B1245037) Chemistry Evolution

The path to the highly efficient and automated oligonucleotide synthesis used today was marked by critical innovations in phosphorus chemistry, most notably the transition from less reactive phosphorus(V) compounds to the highly efficient phosphorus(III) reagents that define the modern era.

The first chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd, a method that utilized phosphorus(V) (P(V)) phosphorochloridates. nih.govbiosearchtech.com This pioneering work, along with H. Gobind Khorana's subsequent development of the phosphodiester method, laid the groundwork for gene synthesis. nih.gov However, these early P(V)-based approaches were hampered by significant drawbacks, including low reactivity and a high propensity for side reactions, which limited the efficiency and length of the oligonucleotides that could be synthesized. nih.gov

A major breakthrough occurred with the introduction of phosphorus(III) (P(III)) chemistry. Robert Letsinger pioneered the use of more reactive P(III) phosphite (B83602) triesters, a radical departure that set the stage for a revolution in synthesis. nih.govtrilinkbiotech.comacs.org This shift was pivotal because P(III) reagents proved to be far more reactive and selective than their P(V) predecessors. nih.goventegris.com Although there is renewed interest in developing novel P(V) platforms to address specific challenges in modern therapeutics, the historical transition to P(III) chemistry was the essential step that overcame the limitations of early methods and paved the way for automated, high-yield oligonucleotide synthesis. nih.govacs.org

The development of the modern phosphoramidite method was the culmination of contributions from several key researchers.

H. Gobind Khorana: His work in the 1950s and 60s on the phosphodiester method and, crucially, his introduction of protecting groups like the dimethoxytrityl (DMT) group to shield the 5'-hydroxyl, were foundational concepts still in use today. biosearchtech.comiupac.org

Robert Letsinger: In the 1960s and 70s, Letsinger introduced three transformative innovations: the use of a solid-phase support for synthesis, which simplified the purification process; the phosphotriester method, which improved upon Khorana's chemistry by protecting the phosphate (B84403) to prevent unwanted branching; and the P(III)-based phosphite-triester method, which was the direct precursor to modern chemistry. biosearchtech.comtrilinkbiotech.comacs.org

Marvin H. Caruthers: In the early 1980s, Caruthers, along with colleagues Beaucage, McBride, and others, refined Letsinger's P(III) approach into the modern phosphoramidite method. nih.govaxispharm.com Caruthers introduced the use of nucleoside phosphoramidites—stable, yet highly reactive building blocks—which dramatically increased the speed and efficiency of the coupling reaction. biosearchtech.comiupac.orged.ac.uk His introduction of stable cyanoethyl protection for the phosphorus and the use of controlled pore glass (CPG) as a solid support were also critical advancements. biosearchtech.comaxispharm.com

These collective innovations made the chemical synthesis of DNA and RNA so robust and reliable that the process was quickly automated, making custom oligonucleotides widely accessible and fueling the growth of biotechnology. trilinkbiotech.comed.ac.uksynbio-tech.com

Role of Phosphoramidites as Core Reagents in Oligonucleotide Synthesis

Phosphoramidites are the fundamental building blocks used in the automated, solid-phase synthesis of oligonucleotides. broadpharm.comentegris.com These are nucleosides (containing bases A, C, G, T, or U) that have been chemically modified to make them suitable for the synthesis cycle. broadpharm.com A standard phosphoramidite has three key features:

A protecting group, typically the acid-labile dimethoxytrityl (DMT) group, on the 5'-hydroxyl. idtdna.com

Protecting groups on the exocyclic amines of the nucleobases (A, C, and G) to prevent side reactions. wikipedia.org

A reactive phosphite triester group at the 3'-position, which is stabilized by a diisopropylamino group and a β-cyanoethyl group. aragen.comatdbio.comtwistbioscience.com

Oligonucleotide synthesis proceeds in a 3'-to-5' direction through a repeated four-step cycle for each nucleotide added:

Deblocking: The DMT group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support, exposing a reactive hydroxyl group. idtdna.comsigmaaldrich.com

Coupling: The next phosphoramidite in the sequence is activated by a weak acid like tetrazole. This allows its phosphorus atom to be attacked by the free 5'-hydroxyl group of the growing chain, forming a new bond. idtdna.comatdbio.com

Capping: Any unreacted 5'-hydroxyl groups are chemically blocked ("capped") to prevent the formation of deletion mutations in the final product. idtdna.comtwistbioscience.com

Oxidation: The newly formed internucleotide linkage, an unstable phosphite triester, is oxidized to a stable phosphate triester, which mirrors the natural DNA backbone. idtdna.comsigmaaldrich.com

This highly efficient cycle is repeated until the desired sequence is complete, a process that has been fully automated and allows for the rapid production of high-purity custom oligonucleotides. wikipedia.orgbroadpharm.com

Significance of 5'-Terminal Phosphorylation in Oligonucleotide Function

Standard chemical synthesis produces oligonucleotides with a hydroxyl group at the 5'-terminus, whereas many biological processes require a 5'-phosphate. biosyn.com This terminal phosphate is critical for a range of molecular biology applications and cellular functions.

Its most common role is to enable enzymatic ligation, where an enzyme such as T4 DNA ligase joins the 5'-phosphate of one oligonucleotide to the 3'-hydroxyl of another. creative-biolabs.comneb.com This function is indispensable for:

Molecular Cloning: Phosphorylated oligonucleotides are used as linkers and adaptors to insert genes or other DNA fragments into cloning vectors. creative-biolabs.combiosearchtech.com

Gene Synthesis: The assembly of longer synthetic genes from shorter, chemically synthesized fragments relies on ligation. biosearchtech.com

Ligase Chain Reaction (LCR): This DNA amplification technique requires phosphorylated probes. creative-biolabs.com

Beyond ligation, 5'-phosphorylation is vital for the biological activity of certain RNA molecules. For instance, the presence of a 5'-phosphate on viral RNA is a key structural feature recognized by the innate immune receptor RIG-I, which triggers an antiviral response. glenresearch.com Similarly, small interfering RNAs (siRNAs) and Piwi-interacting RNAs (piRNAs) must be 5'-phosphorylated to be loaded correctly into the RNA-induced silencing complex (RISC) to perform their gene-suppressing functions. glenresearch.com

Comparative Analysis of Chemical Phosphorylation via Phosphate-ON Phosphoramidite versus Enzymatic Methods

To create the functionally necessary 5'-phosphate group on a synthetic oligonucleotide, two primary methods are employed: enzymatic phosphorylation and chemical phosphorylation using a specialized reagent like this compound.

Enzymatic phosphorylation is typically performed after the oligonucleotide has been synthesized and cleaved from its solid support. The most common enzyme used is T4 Polynucleotide Kinase (T4 PNK), which catalyzes the transfer of the terminal (gamma) phosphate from a donor molecule, usually adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl of the oligonucleotide. neb.compromega.inyeasenbio.com While effective, this method requires additional downstream processing steps, including enzyme incubation and subsequent purification to remove the enzyme and excess ATP, and may not be ideal for producing large quantities of phosphorylated material. thermofisher.com

Chemical phosphorylation offers a more direct and scalable alternative. This method integrates the phosphorylation step directly into the automated solid-phase synthesis cycle. A This compound (also known as a Chemical Phosphorylation Reagent or CPR) is used as the final building block in the synthesis. biosearchtech.comglenresearch.com This reagent is coupled to the 5'-end of the completed oligonucleotide chain just like a standard nucleoside phosphoramidite. The protecting groups on the reagent are then removed during the final deprotection step with ammonium (B1175870) hydroxide, which simultaneously cleaves the oligonucleotide from the support and unveils the terminal 5'-phosphate. biosearchtech.com

The chemical method using this compound presents several distinct advantages over the enzymatic approach. It is more cost-effective, highly efficient, and more reproducible, making it well-suited for large-scale synthesis. biosyn.comsigmaaldrich.com A key advantage is that the Phosphate-ON reagent carries its own DMT group, which allows the efficiency of the phosphorylation coupling step to be quantitatively monitored in real-time using the standard trityl cation assay—a quality control measure not available with enzymatic methods. thermofisher.combiosearchtech.com

Table 1: Comparison of Phosphorylation Methods

| Feature | Enzymatic Phosphorylation (T4 PNK) | Chemical Phosphorylation (Phosphate-ON) |

|---|---|---|

| Timing | Post-synthesis, in solution. thermofisher.com | During synthesis, on solid support. biosearchtech.com |

| Reagents | T4 Polynucleotide Kinase, ATP, reaction buffer. promega.inyeasenbio.com | This compound reagent. biosearchtech.com |

| Process | Separate enzymatic reaction followed by purification. thermofisher.com | Integrated into the final cycle of automated synthesis. biosearchtech.com |

| Scalability | Less suitable for large-scale production. thermofisher.com | Easily scalable for large quantities. biosyn.com |

| Efficiency Monitoring | Not directly monitored during the reaction. | Coupling efficiency monitored via DMT cation assay. thermofisher.combiosearchtech.com |

| Cost-Effectiveness | Can be more expensive due to enzyme and extra steps. | Generally more cost-effective, especially at scale. biosearchtech.comsigmaaldrich.com |

| Reproducibility | Can be variable. | Highly reproducible. biosyn.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adenosine triphosphate (ATP) |

| Ammonium hydroxide |

| β-cyanoethyl group |

| Diisopropylamine |

| Dimethoxytrityl (DMT) |

| Phenylphosphoryl dichloride |

| Phosphorus trichloride |

| Tetrazole |

| Thiophenol |

Properties

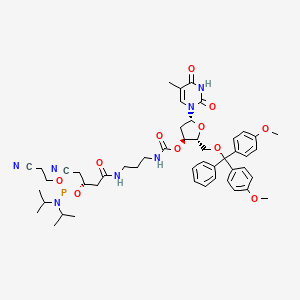

Molecular Formula |

C49H62N7O11P |

|---|---|

Molecular Weight |

956.0 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] N-[3-[[(3R)-4-cyano-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxybutanoyl]amino]propyl]carbamate |

InChI |

InChI=1S/C49H62N7O11P/c1-33(2)56(34(3)4)68(64-28-11-24-50)67-41(23-25-51)29-44(57)52-26-12-27-53-48(60)66-42-30-45(55-31-35(5)46(58)54-47(55)59)65-43(42)32-63-49(36-13-9-8-10-14-36,37-15-19-39(61-6)20-16-37)38-17-21-40(62-7)22-18-38/h8-10,13-22,31,33-34,41-43,45H,11-12,23,26-30,32H2,1-7H3,(H,52,57)(H,53,60)(H,54,58,59)/t41-,42+,43-,45-,68?/m1/s1 |

InChI Key |

MCGIOYZUTKDSIL-NNUNARBDSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)NCCCNC(=O)C[C@@H](CC#N)OP(N(C(C)C)C(C)C)OCCC#N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)NCCCNC(=O)CC(CC#N)OP(N(C(C)C)C(C)C)OCCC#N |

Origin of Product |

United States |

Synthetic Methodologies Utilizing Phosphate on Phosphoramidite

Principles of Solid-Phase Oligonucleotide Synthesis with Phosphoramidites

Solid-phase oligonucleotide synthesis is a technique where nucleic acid fragments are assembled in a stepwise manner on a solid support, most commonly controlled-pore glass (CPG) or polystyrene beads. mt.com The synthesis typically proceeds in the 3'-to-5' direction, meaning the first nucleoside is attached to the support via its 3'-hydroxyl group, and subsequent nucleotides are added sequentially to the 5'-end of the growing chain. wikipedia.orgttu.ee

This method offers several key advantages over traditional solution-phase synthesis. By anchoring the growing oligonucleotide to an insoluble support, excess reagents and soluble by-products from each reaction step can be easily removed by simple filtration and washing. mt.comatdbio.com This allows for the use of a large excess of reagents in the solution phase to drive reactions to completion, maximizing the efficiency of each step. atdbio.com The repetitive nature of the process, involving a standard cycle of chemical reactions, makes it highly amenable to automation, which has enabled the routine production of high-purity custom oligonucleotides. wikipedia.org

The phosphoramidite (B1245037) approach is the universally adopted chemistry for this process. bachem.comtwistbioscience.com It relies on specially modified nucleotide building blocks called nucleoside phosphoramidites. These synthons are stable but can be readily activated for rapid coupling, a feature that contributes to the high efficiency of the synthesis. nih.gov This chemistry is not only suitable for the four standard DNA and RNA bases but also allows for the flexible incorporation of a wide array of modified units, such as labels, linkers, or functional groups like the terminal phosphate (B84403) introduced by Phosphate-ON Phosphoramidite. nih.gov

Detailed Steps of the Solid-Phase Synthetic Cycle

The assembly of an oligonucleotide chain via the phosphoramidite method involves the repetition of a four-step chemical cycle for each nucleotide added. idtdna.com This cycle consists of deblocking, coupling, oxidation, and capping.

The first step in each synthetic cycle is the removal of the 5'-hydroxyl protecting group from the nucleotide bound to the solid support. idtdna.com This protecting group is typically the acid-labile 4,4'-dimethoxytrityl (DMT) group, which prevents unwanted polymerization during the initial functionalization of the support and subsequent synthesis steps. atdbio.combiosearchtech.com Treatment with a mild acid, such as a solution of 2% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert solvent like dichloromethane, quantitatively cleaves the DMT group. wikipedia.org This deblocking, or detritylation, step exposes a free 5'-hydroxyl group on the terminal nucleoside of the growing chain, making it available for reaction with the next incoming nucleotide. idtdna.combiosearchtech.com The vibrant orange color of the released DMT cation also serves as a useful real-time indicator of the reaction's progress. atdbio.com

Following detritylation, the crucial chain-extension reaction occurs. An excess of the next nucleoside, in the form of a phosphoramidite monomer, is delivered to the synthesis column along with a weak acid activator, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT). atdbio.comsigmaaldrich.com The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a highly reactive intermediate that is an excellent leaving group. atdbio.com The exposed 5'-hydroxyl group of the support-bound oligonucleotide chain then attacks the phosphorus atom of this activated monomer, displacing the leaving group and forming a new, trivalent phosphite (B83602) triester linkage. wikipedia.orgidtdna.com

This coupling step is where specialty reagents like This compound are incorporated. To produce an oligonucleotide with a 5'-terminal phosphate, this reagent is used in place of a standard nucleoside phosphoramidite during the final coupling cycle. biosearchtech.com Its structure, 2-[2-(4,4'-Dimethoxytrityloxy)ethylsulfonyl]ethyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite, allows it to couple to the terminal 5'-hydroxyl group of the completed sequence. biosearchtech.com Subsequent deprotection steps during the final work-up cleave the DMT group and the sulfonylethyl group, leaving the desired 5'-phosphate. biosearchtech.comatdbio.com

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step and must be converted to a more robust form. atdbio.combiotage.com This is accomplished in the oxidation step, where the trivalent P(III) atom is oxidized to a pentavalent P(V) state. wikipedia.org The most common oxidizing agent is a solution of iodine, used with a controlled amount of water in a pyridine (B92270) or lutidine base. atdbio.combiosearchtech.comdanaher.com The reaction converts the phosphite triester into a stable phosphate triester, which is the protected form of the natural phosphodiester backbone of DNA. idtdna.com The 2-cyanoethyl group on the phosphate remains as a protecting group throughout the synthesis, preventing undesirable side reactions at the phosphorus atom. atdbio.com

Despite the high efficiency of the phosphoramidite coupling reaction (often >99%), a small fraction of the 5'-hydroxyl groups on the solid support may fail to react in a given cycle. biosearchtech.com If these unreacted sites are not blocked, they will be available to couple with the monomer in the next cycle, resulting in the synthesis of oligonucleotides that are missing a base, known as (n-1) deletion sequences. wikipedia.orgbiotage.com These failure sequences are often difficult to separate from the desired full-length product.

To prevent this, a capping step is performed after coupling. idtdna.com A highly reactive acetylating agent, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) (NMI), is introduced. wikipedia.orgbiotage.com This mixture rapidly acetylates any unreacted 5'-hydroxyl groups, forming a stable cap that renders them inert to all subsequent coupling reactions. atdbio.com These capped, truncated sequences are easily removed during the final purification of the oligonucleotide product. idtdna.com

Considerations for High-Yield Oligonucleotide Assembly

The table below illustrates how critical high coupling efficiency is for obtaining a usable yield, especially for longer oligonucleotides.

| Oligonucleotide Length (mer) | Yield at 98.0% Coupling Efficiency | Yield at 99.0% Coupling Efficiency | Yield at 99.5% Coupling Efficiency |

|---|---|---|---|

| 20 | 67.7% | 82.6% | 91.4% |

| 50 | 37.2% | 61.1% | 78.2% |

| 80 | 20.5% | 45.2% | 67.3% |

| 100 | 13.3% | 36.8% | 60.8% |

| 120 | 8.6% | 30.0% | 55.1% |

Table 1. The relationship between per-cycle coupling efficiency and the theoretical final yield of full-length oligonucleotide product. The yield diminishes rapidly with increasing length, underscoring the need for highly optimized synthesis conditions. sigmaaldrich.comglenresearch.com

To achieve and maintain high coupling efficiency, several factors are critical. The most important is the rigorous exclusion of water from all reagents and solvents involved in the coupling step, particularly the acetonitrile (B52724) diluent and the phosphoramidite solutions themselves. glenresearch.com Water can react with the activated phosphoramidite, consuming it before it can couple to the growing oligonucleotide chain, thereby reducing efficiency. glenresearch.com Using high-quality, anhydrous reagents and maintaining a dry environment on the synthesizer are paramount for success. glenresearch.comumich.edu

Integration of this compound in Automated Synthesis Platforms

The integration of this compound into automated solid-phase oligonucleotide synthesis has streamlined the introduction of a 5'-terminal phosphate group, a critical modification for various biological applications such as ligation and gene construction. glenresearch.combiosearchtech.com This chemical phosphorylation method offers a cost-effective and high-yield alternative to traditional enzymatic approaches. sigmaaldrich.com

This compound is designed for seamless integration into standard automated oligonucleotide synthesis protocols. sigmaaldrich.comoup.com It is fully compatible with the commonly used phosphoramidite reagents and the established synthesis conditions employed on automated DNA synthesizers. sigmaaldrich.comglenresearch.com

Key compatibility features include:

Solubility : It readily dissolves in anhydrous acetonitrile, the standard solvent for phosphoramidite chemistry, typically to a concentration of 0.1 M. sigmaaldrich.comlumiprobe.com

Coupling : High coupling efficiencies, often exceeding 98%, are achieved under standard DNA phosphoramidite coupling conditions. sigmaaldrich.comsigmaaldrich.com This efficiency is comparable to that of natural nucleoside phosphoramidites. oup.com

Reagents : It works with standard activators, such as 1H-tetrazole, and capping and oxidation reagents used in the synthesis cycle. glenresearch.comatdbio.com

Fast Deprotection Compatibility : Certain formulations are compatible with fast deprotection strategies, such as those using dG(dmf) chemistry, allowing for rapid cleavage and deprotection. sigmaaldrich.com

| Feature | Compatibility Detail | Source(s) |

| Solvent | Dissolves readily in anhydrous acetonitrile to 0.1 M. | sigmaaldrich.comlumiprobe.com |

| Coupling Efficiency | ≥98.0% under standard conditions. | sigmaaldrich.comsigmaaldrich.com |

| Standard Reagents | Compatible with common activators, capping, and oxidation reagents. | glenresearch.comatdbio.com |

| Fast Deprotection | Compatible with dG(dmf) chemistry for 2-hour deprotection at 55 °C. | sigmaaldrich.com |

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The design of this compound ensures that these post-synthetic steps are straightforward and align with standard procedures. biosearchtech.com

The process generally involves:

Cleavage from Support : The oligonucleotide is cleaved from the solid support, typically using concentrated aqueous ammonia (B1221849) at room temperature. biosearchtech.comgoogle.com

Phosphate Protecting Group Removal : The 2-cyanoethyl groups protecting the phosphate backbone are removed via β-elimination during the ammonia treatment. atdbio.combiosearchtech.com

Base Deprotection : Protecting groups on the nucleobases are concurrently removed by the same alkaline conditions. biosearchtech.comglenresearch.com

Phosphate-ON Moiety Conversion : The unique structure of the Phosphate-ON reagent, which includes a thymidine (B127349) nucleoside and specific protecting groups, is designed to be cleaved during the standard deprotection step. sigmaaldrich.comgoogle.com For instance, a sulfonyl ethyl group, often used in these reagents, is eliminated by the ammonia treatment to yield the final 5'-phosphate. glenresearch.comatdbio.com This process occurs via a β-elimination mechanism. atdbio.com

Some reagents allow for purification with the DMT group on ("DMT-on" purification). In these cases, after purification, the DMT group is removed with an acid treatment, followed by a brief treatment with a mild base to yield the final 5'-phosphorylated oligonucleotide. glenresearch.combiosearchtech.com

| Step | Reagent/Condition | Purpose | Source(s) |

| Cleavage & Deprotection | Concentrated aqueous ammonia | Cleaves oligo from support, removes cyanoethyl and base protecting groups. | biosearchtech.comgoogle.com |

| Phosphate-ON Conversion | Concentrated aqueous ammonia | Cleaves the linker and protecting groups from the phosphorylation reagent via β-elimination to generate the 5'-phosphate. | sigmaaldrich.comatdbio.com |

| DMT-On Purification (Optional) | 1. RP-HPLC or Cartridge Purification | 1. Purify DMT-on oligonucleotide. | glenresearch.combiosearchtech.com |

| 2. Aqueous acid (e.g., 80% acetic acid) | 2. Remove the 5'-DMT group. | lumiprobe.com | |

| 3. Mild base (e.g., 10% aqueous ammonia) | 3. Complete conversion to the 5'-phosphate. | lumiprobe.com |

A key feature of this compound is the inclusion of a 4,4'-dimethoxytrityl (DMT) group. sigmaaldrich.comgoogle.com The DMT group is acid-labile and, upon cleavage, produces a distinctive orange-colored DMT cation, which has a strong absorbance around 495 nm. atdbio.com

This property is exploited to monitor the efficiency of the phosphorylation coupling step in real-time on the automated synthesizer. atdbio.comatdbio.com By measuring the absorbance of the released DMT cation after the coupling of the Phosphate-ON reagent, the yield of the phosphorylation step can be quantified. glenresearch.comatdbio.com This provides immediate feedback on the success of the reaction before proceeding with the final cleavage and deprotection. biosearchtech.com

It is important to note that for many standard Phosphate-ON reagents, while the DMT group is used for monitoring coupling efficiency, it is cleaved during the final deprotection and cannot be used as a handle for "DMT-on" purification. glenresearch.combiosearchtech.com However, newer reagents have been developed that are compatible with DMT-on purification strategies. glenresearch.com

Mechanistic Insights into Phosphoramidite Coupling Reactions

The phosphoramidite method is the cornerstone of modern oligonucleotide synthesis. The coupling reaction, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is a well-studied process involving activation, nucleophilic attack, and the formation of a phosphite triester intermediate.

The coupling reaction is not a direct reaction between the phosphoramidite and the 5'-hydroxyl group of the support-bound nucleoside. It requires an activator, which plays a dual role as both an acid and a nucleophilic catalyst. oup.com

The generally accepted mechanism involves the following steps:

Protonation : The activator, a weak acid like 1H-tetrazole, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite. atdbio.comoup.com This converts the dialkylamino group into a good leaving group.

Nucleophilic Attack by Activator : The conjugate base of the activator (e.g., tetrazolide) acts as a nucleophile and attacks the phosphorus atom, displacing the protonated dialkylamine to form a highly reactive phosphitylating intermediate (e.g., a tetrazolyl phosphite). oup.comrsc.org

Alcoholysis : The 5'-hydroxyl group of the support-bound oligonucleotide then attacks this reactive intermediate, displacing the activator and forming the desired phosphite triester linkage. atdbio.comoup.com

The choice of activator significantly influences the kinetics of both the phosphitylation (formation of the reactive intermediate) and the alcoholysis (coupling with the hydroxyl group) steps. researchgate.netresearchgate.net

Activator Acidity : The rate of the initial protonation step is dependent on the acidity (pKa) of the activator. More acidic activators can lead to faster protonation. oup.com However, very strong acids can cause premature removal of the DMT protecting group from the 5'-hydroxyl, leading to undesired side products.

Activator Nucleophilicity : The nucleophilicity of the activator's conjugate base affects the rate of formation of the reactive intermediate. oup.com Activators like 4,5-dicyanoimidazole (B129182) (DCI), which are less acidic but more nucleophilic than tetrazole, have been shown to increase the rate of coupling. oup.com

Reaction Order : Kinetic studies using 31P NMR have provided detailed insights. For tetrazole-catalyzed alcoholysis of phosphoramidites, the reaction can be zero-order with respect to the alcohol concentration, indicating that the formation of the activated intermediate is the rate-limiting step. rsc.org The reaction order with respect to the activator can be complex, with some studies showing a second-order dependence on the tetrazole concentration. rsc.org

The interplay between the activator's acidity and nucleophilicity is crucial for achieving high coupling efficiencies in minimal time, a key factor in the successful synthesis of long oligonucleotides. oup.comresearchgate.net

| Activator | Key Characteristics | Impact on Kinetics | Source(s) |

| 1H-Tetrazole | Standard activator; acts as both an acid and nucleophilic catalyst. | Provides a balance for efficient coupling, but can be rate-limiting. | atdbio.comoup.com |

| 5-Ethylthio-1H-tetrazole (ETT) | More acidic than tetrazole. | Accelerates the protonation step. | oup.com |

| 4,5-Dicyanoimidazole (DCI) | Less acidic, more nucleophilic than tetrazole; highly soluble in acetonitrile. | Increases the overall rate of coupling compared to tetrazole. Allows for higher effective concentrations. | oup.com |

| Saccharin (B28170)/N-methylimidazole salt | Activator system involving nucleophilic catalysis. | Forms a reactive saccharin adduct. Rate can become independent of alcohol concentration at high concentrations. | researchgate.net |

Stereochemical Implications of the Chiral Phosphorus(III) Center

The phosphorus atom in phosphoramidite reagents is trivalent, P(III), and serves as a prochiral center. During the coupling step of solid-phase oligonucleotide synthesis, the phosphoramidite reacts with the 5'-hydroxyl group of the growing oligonucleotide chain. In the subsequent oxidation or sulfurization step, the phosphorus center is converted from P(III) to a pentavalent, P(V) state. This conversion establishes the phosphorus atom as a stereogenic center within the newly formed internucleotide phosphodiester or phosphorothioate (B77711) linkage. acs.org

The introduction of this chiral phosphorus center results in the formation of a pair of diastereomers, designated as Rp and Sp, at each linkage. acs.org Standard phosphoramidite-based synthesis methodologies are generally non-stereospecific. rsc.orgethz.ch Consequently, for an oligonucleotide containing 'n' such chiral internucleotide linkages, the process generates a complex mixture of 2n distinct diastereomers. acs.orgrsc.org For example, a therapeutic oligonucleotide with 19 phosphorothioate (PS) linkages, such as fomivirsen, can exist as a mixture of up to 524,288 (219) diastereomers. acs.org

Innovations in Phosphoramidite Precursor Synthesis

A significant challenge in automated oligonucleotide synthesis is the limited stability of phosphoramidite precursors. researchgate.netdntb.gov.ua These reagents are sensitive to moisture and oxidation, typically requiring storage at low temperatures (e.g., –20 °C) under an inert atmosphere. chemistryviews.org However, automated synthesizers operate at ambient temperatures, which can lead to the degradation of the phosphoramidites and compromise the efficiency and fidelity of oligonucleotide synthesis. chemistryviews.org

To overcome this limitation, an innovative on-demand flow synthesis for phosphoramidites has been developed. dntb.gov.uachemistryviews.org This approach avoids the lengthy manual batch synthesis (which can take up to 12 hours) and the need for long-term storage, instead preparing the phosphoramidites immediately before their use in the synthesizer. chemistryviews.org The vision for this technology is its direct integration into DNA synthesizers. dntb.gov.uarepec.org

The method, developed by Kurt V. Gothelf and colleagues, utilizes a flow-based setup where a solution of a nucleoside or other alcohol precursor is passed through a packed-bed reactor. chemistryviews.org The reactor contains a solid support, such as (aminomethyl)polystyrene (AM-PS) resin, which is pre-loaded with the phosphitylating agent and an activator. chemistryviews.org

Key components of the flow synthesis system:

Phosphitylating Reagent: 2-cyanoethyl diisopropylchlorophosphoramidite

Activator: Nitrotriazole (functionalized onto the resin)

Additive: 9-Azajulolidine (for efficient transfer of the phosphitylating agent to the alcohol) chemistryviews.org

This system facilitates the rapid conversion of alcohols to their corresponding phosphoramidites with very short residence times, often within minutes. researchgate.netchemistryviews.org The process achieves near-quantitative yields for a wide range of substrates, including sterically hindered nucleosides, and the resulting phosphoramidites are of sufficient purity to be used directly in automated oligonucleotide synthesis without any purification steps. dntb.gov.uachemistryviews.org The efficacy of this on-demand approach was demonstrated by the successful synthesis of a 51-mer oligonucleotide, which showed a comparable quality to one made using conventionally stored phosphoramidites when analyzed by HPLC. researchgate.netresearchgate.net

Table 1: Residence Time and Yields for On-Demand Flow Synthesis of Various Phosphoramidites Yields based on the amount of product and starting material. Yields ≥98% are highlighted.

| Alcohol Substrate | Residence Time (s) | Yield (%) |

|---|---|---|

| Thymidine (T) | 60 | ≥98 |

| Deoxyadenosine (dA) | 60 | ≥98 |

| Deoxycytidine (dC) | 60 | ≥98 |

| Deoxyguanosine (dG) | 60 | ≥98 |

| Cholesterol | 60 | ≥98 |

| (S)-(-)-2,2'-Dihydroxy-1,1'-binaphthyl | 300 | ≥98 |

| Trifluoroethanol | 60 | ≥98 |

Source: Adapted from Sandahl, A.F., et al., Nat. Commun. 2021. researchgate.net

Advanced Chemical Modifications Facilitated by Phosphoramidite Chemistry

Modifications to the Oligonucleotide Backbone for Tailored Properties

The phosphodiester backbone of natural oligonucleotides is susceptible to degradation by cellular nucleases, which limits their in vivo applications. creative-biolabs.comsigmaaldrich.com To overcome this limitation, various modifications to the phosphate (B84403) linkage have been developed. These modifications aim to enhance the stability of oligonucleotides while retaining or improving their biological activity. The following sections detail some of the most significant backbone modifications achieved through phosphoramidite (B1245037) chemistry.

Phosphorothioate (B77711) Linkages: Synthesis and Impact on Nuclease Resistance

Phosphorothioate (PS) linkages are one of the most widely used modifications in therapeutic oligonucleotides. creative-biolabs.comsigmaaldrich.comnih.gov In a phosphorothioate linkage, a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. wikipedia.org

Synthesis: The synthesis of phosphorothioate-modified oligonucleotides is achieved using standard phosphoramidite chemistry, with a key modification in the oxidation step. wikipedia.orgresearchgate.net After the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the resulting phosphite (B83602) triester intermediate is subjected to a sulfurization reaction instead of the standard oxidation. wikipedia.orgresearchgate.net This is typically accomplished using a sulfur-transfer reagent. nih.gov The introduction of the sulfur atom creates a chiral center at the phosphorus atom, resulting in a mixture of Sp and Rp diastereomers. sigmaaldrich.comresearchgate.net

Impact on Nuclease Resistance: The primary advantage of phosphorothioate linkages is their significantly increased resistance to degradation by nucleases. creative-biolabs.comnih.govnih.govidtdna.com This enhanced stability extends the half-life of the oligonucleotide in biological environments, making them suitable for in vivo applications such as antisense therapy. sigmaaldrich.comnih.govyoutube.com Introducing phosphorothioate bonds at the 3' and 5' ends of an oligonucleotide can protect it from exonuclease degradation, while incorporating them throughout the entire sequence provides resistance against endonucleases. creative-biolabs.comidtdna.com

| Modification | Key Feature | Impact on Properties |

| Phosphorothioate Linkage | Replacement of a non-bridging oxygen with a sulfur atom. | Increased nuclease resistance, enhanced cellular uptake, and bioavailability. creative-biolabs.comnih.govnih.gov |

Methylphosphonate Linkages: Synthesis and Charge Neutrality

Methylphosphonate linkages represent another important class of backbone modifications where a non-bridging oxygen atom is replaced by a methyl group. nih.govbiosyn.com

Synthesis: The synthesis of oligonucleotides containing methylphosphonate linkages is carried out using methylphosphonamidite monomers in automated DNA synthesizers following protocols similar to standard phosphoramidite chemistry. genelink.comglenresearch.com However, the deprotection and purification steps may require modified procedures. glenresearch.com The synthesis results in a neutral backbone at the position of the modification. genelink.combiosyn.com

Charge Neutrality and its Consequences: The replacement of the negatively charged phosphodiester group with a neutral methylphosphonate group has several significant consequences. The charge neutrality is believed to improve the cellular uptake of these modified oligonucleotides. biosyn.comgenelink.combiosyn.com Methylphosphonate oligonucleotides are also highly resistant to nuclease degradation. biosyn.comoup.com However, the introduction of methylphosphonate linkages can also lead to a decrease in the thermal stability (Tm) of the duplex formed with a target RNA sequence and may interfere with the activation of RNase H. genelink.comoup.com Similar to phosphorothioates, the methylphosphonate linkage introduces chirality at the phosphorus center. nih.govoup.com

| Modification | Key Feature | Impact on Properties |

| Methylphosphonate Linkage | Replacement of a non-bridging oxygen with a methyl group. | Charge neutrality, increased nuclease resistance, and potentially improved cellular uptake. biosyn.comgenelink.combiosyn.com |

Phosphonoacetate (PACE) Linkages: Synthesis and Biological Utility

Phosphonoacetate (PACE) linkages are a more recent addition to the repertoire of oligonucleotide backbone modifications. In this modification, a non-bridging oxygen atom is replaced by a carboxymethyl group (-CH2COOH). glenresearch.comglenresearch.com

Synthesis: The synthesis of PACE-modified oligonucleotides is accomplished using phosphonoacetate phosphoramidite monomers, which are compatible with standard automated DNA synthesis protocols. glenresearch.comglenresearch.comumich.edu These monomers, formally called phosphonamidites or phosphinocarboxylic acid amidites, contain a carbon atom attached to the phosphorus instead of a protected oxygen. glenresearch.comglenresearch.com The synthesis allows for the production of high-yield phosphonoacetate-derived DNA. glenresearch.com

Biological Utility: Oligonucleotides containing PACE linkages exhibit several beneficial properties. They demonstrate enhanced nuclease resistance and have shown promise in siRNA applications. glenresearch.comglenresearch.combiosyn.com A particularly interesting feature of PACE-modified oligonucleotides is their potential for improved cellular penetration. glenresearch.combiosyn.com Furthermore, when incorporated with phosphorothioates, they can accelerate the initial rate of cleavage by RNase H1. biosyn.com The presence of the carboxylic acid group also provides a handle for further conjugation. glenresearch.com Research has shown that PACE modifications can enhance the stability and editing yields of guide RNAs for Cas9 editors. acs.org

| Modification | Key Feature | Impact on Properties |

| Phosphonoacetate (PACE) Linkage | Replacement of a non-bridging oxygen with a carboxymethyl group. | Enhanced nuclease resistance, improved transfection characteristics, and potential for increased cellular uptake. glenresearch.comglenresearch.combiosyn.com |

Introduction of 2'-5'-Phosphate Linkages

While natural nucleic acids are characterized by 3'-5' phosphodiester linkages, the introduction of 2'-5' linkages can be of interest for specific applications. The synthesis of oligonucleotides containing 2'-5' linkages can be achieved using phosphoramidite chemistry by employing appropriately protected nucleoside phosphoramidites where the phosphoramidite group is at the 2'-position instead of the 3'-position. This allows for the site-specific incorporation of a 2'-5' linkage within a standard 3'-5' linked oligonucleotide chain during solid-phase synthesis.

Exploration of Other Phosphorus-Modified Linkages

Beyond the more common modifications, research continues to explore other phosphorus-modified linkages to further refine the properties of therapeutic oligonucleotides. One such modification is the boranephosphonate linkage.

Boranephosphonate linkages are characterized by the replacement of a non-bridging oxygen atom with a borane group (-BH3). researchgate.net

Synthesis: The synthesis of boranephosphonate-containing oligonucleotides can be achieved through H-phosphonate chemistry, which can be combined with phosphoramidite chemistry to create chimeric oligonucleotides. acs.orgnih.gov This involves the use of H-boranophosphonate monomers that are condensed with a hydroxyl group to form an H-boranophosphonate diester linkage, which is then oxidized. nih.gov

Properties and Potential: Boranephosphonate oligonucleotides are promising as antisense agents due to their high nuclease resistance, which is even greater than that of their phosphorothioate counterparts, and their ability to induce RNase H activity. nih.govelsevierpure.com A significant advantage of boranephosphonates is their reported low cytotoxicity. elsevierpure.com The borane group can also serve as a site for post-synthetic modification, further expanding the functional possibilities of these oligonucleotides. acs.org

| Modification | Key Feature | Impact on Properties |

| Boranephosphonate Linkage | Replacement of a non-bridging oxygen with a borane group. | High nuclease resistance, RNase H activity induction, and low cytotoxicity. nih.govelsevierpure.com |

Site-Specific Incorporation of Phosphate Groups

The functionalization of synthetic oligonucleotides is crucial for a wide range of applications in molecular biology and diagnostics. The introduction of a phosphate group at a specific terminus, particularly the 5'-end, is a common requirement for subsequent enzymatic manipulations such as ligation. While enzymatic methods using kinases like T4 polynucleotide kinase exist, chemical phosphorylation integrated into the solid-phase synthesis cycle offers significant advantages in terms of efficiency, scalability, and purity.

5'-End Phosphorylation using Phosphate-ON Phosphoramidite

This compound is a specialized reagent designed for the efficient, one-step incorporation of a monophosphate group onto the 5'-terminus of a synthetic oligonucleotide during automated solid-phase synthesis. sigmaaldrich.com This chemical approach serves as a robust and cost-effective alternative to traditional enzymatic phosphorylation methods. sigmaaldrich.comnih.gov The reagent is engineered to be fully compatible with standard phosphoramidite chemistry cycles, allowing its seamless integration as the final addition step in the synthesis protocol. sigmaaldrich.com

The core structure of the Phosphate-ON reagent typically includes a phosphoramidite moiety for coupling, cyanoethyl protection on the phosphate, and a dimethoxytrityl (DMT) group. sigmaaldrich.comlumiprobe.com This DMT group is a key feature, enabling the real-time monitoring of coupling efficiency through trityl cation assays and facilitating the purification of the full-length, phosphorylated oligonucleotide from failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge methods (DMT-ON purification). lumiprobe.comglenresearch.com

The process begins after the final nucleoside has been added and its 5'-DMT group has been removed. The this compound is then coupled to the free 5'-hydroxyl group of the solid-support-bound oligonucleotide using a standard activation and coupling protocol. Research has shown that this step proceeds with high efficiency, typically achieving ≥98% coupling under standard DNA phosphoramidite conditions. sigmaaldrich.com

Following the completion of the synthesis, the oligonucleotide is subjected to a cleavage and deprotection procedure. This is a critical step where the final 5'-phosphate group is generated. The Phosphate-ON reagent is designed so that the protecting framework is eliminated during standard deprotection, which is often accomplished with concentrated ammonium (B1175870) hydroxide. nih.gov The process involves a β-elimination reaction that cleaves both the cyanoethyl group protecting the phosphate and the linker holding the DMT group, leaving behind the desired 5'-monophosphate. sigmaaldrich.com In some variations of the reagent, the structure includes a thymidine (B127349) nucleoside, which is completely removed from the oligonucleotide during this deprotection step to unveil the terminal phosphate. sigmaaldrich.com

For oligonucleotides purified using the DMT-ON strategy, a two-step post-purification workup is required. First, the DMT group is removed by treatment with an acid, such as 80% acetic acid. lumiprobe.com Subsequently, a brief treatment with a mild base, like 10% aqueous ammonium hydroxide, is performed to complete the elimination of the linker and fully expose the 5'-phosphate. lumiprobe.comglenresearch.com

Interactive Data Table: Features of this compound

| Feature | Description | Research Findings & Advantages |

|---|---|---|

| Reagent Type | Chemical Phosphorylation Reagent | A phosphoramidite designed for direct incorporation into automated oligonucleotide synthesis. sigmaaldrich.com Offers a high-yield alternative to enzymatic methods. nih.gov |

| Functionality | 5'-Terminus Phosphorylation | Introduces a monophosphate group specifically at the 5'-end of a synthetic oligonucleotide. sigmaaldrich.com |

| Coupling Efficiency | ≥98.0% | Ensures a high yield of the desired full-length, phosphorylated product under standard coupling conditions. sigmaaldrich.com |

| Purification Compatibility | DMT-ON Strategy | The presence of a DMT group allows for efficient purification of the target oligonucleotide via reverse-phase chromatography. lumiprobe.comglenresearch.com |

| Deprotection Mechanism | β-Elimination | Standard cleavage and deprotection protocols (e.g., using ammonium hydroxide) efficiently remove protecting groups to generate the final 5'-phosphate. sigmaaldrich.com |

| Final Product | 5'-Monophosphorylated Oligonucleotide | The resulting oligonucleotide is suitable for downstream biological applications requiring a 5'-phosphate, such as enzymatic ligation. nih.gov |

Methodologies for Internal Phosphate Modifications

Phosphoramidite chemistry provides a versatile platform for the chemical modification of synthetic oligonucleotides. While a variety of reagents and methods exist to alter the phosphate backbone, the specific reagent "this compound" is a specialized chemical tool primarily designed for the introduction of a monophosphate group at the 5'-terminus of an oligonucleotide sequence. Its unique structure and cleavage chemistry dictate its primary application at the terminus rather than for the modification of internal phosphate linkages.

The structure of this compound is based on a thymidine nucleoside scaffold, which is functionalized with a cleavable linker arm. This linker is capped with a dimethoxytrityl (DMT) group for monitoring coupling efficiency and, at the other end, carries the reactive phosphoramidite moiety. The phosphoramidite group itself is protected with a 2-cyanoethyl group, which is standard in oligonucleotide synthesis.

The process of phosphorylation using this reagent is fully integrated into the standard automated solid-phase synthesis cycle. The reagent is coupled to the free 5'-hydroxyl group of the terminal nucleoside of the growing oligonucleotide chain. The high coupling efficiency, typically ≥98.0%, ensures a high yield of the phosphorylated product.

The key to the function of this compound lies in the final deprotection step, which is fully compatible with standard cleavage and deprotection procedures using concentrated ammonium hydroxide. During this step, two crucial reactions occur simultaneously:

The 2-cyanoethyl protecting group is removed from the newly formed phosphite triester linkage.

The linker arm attaching the thymidine scaffold to the phosphate group is cleaved.

This cleavage is achieved through a β-elimination mechanism, which results in the complete removal of the thymidine nucleoside and linker, leaving a free phosphate group on the 5'-end of the synthetic oligonucleotide. The presence of the thymidine nucleoside is merely to provide a compatible scaffold for the synthesis process; it is not incorporated into the final product.

Due to this mechanism, where the entire reagent scaffold is cleaved away to leave a terminal phosphate, this compound is not suitable for creating stable internal phosphate modifications. If this reagent were to be incorporated within an oligonucleotide sequence (i.e., between two nucleotides), the cleavage of the linker during the final deprotection step would lead to scission of the oligonucleotide chain at the point of insertion. Therefore, its use is restricted to terminal modifications where this cleavage is the desired outcome.

Alternative methodologies are employed for the modification of internal phosphate linkages. These methods typically involve altering the standard oxidation step that follows the coupling of a conventional nucleoside phosphoramidite. For example, replacing the standard iodine-water oxidation with a sulfurizing agent can produce a phosphorothioate linkage, or using specific amine solutions can create phosphoramidate (B1195095) linkages. These approaches modify the internucleotide bond without cleaving the sugar-phosphate backbone.

Table 1: Key Features of this compound

| Feature | Description |

| Primary Application | 5'-Terminus Phosphorylation |

| Reactive Group | (2-Cyanoethyl)-N,N-diisopropylphosphoramidite |

| Scaffold | Thymidine Nucleoside (removed upon deprotection) |

| 5' Protecting Group | Dimethoxytrityl (DMT) for quantification |

| Coupling Efficiency | ≥98.0% |

| Cleavage Mechanism | β-elimination during standard ammonium hydroxide deprotection |

| Final Product | Oligonucleotide with a 5'-monophosphate group |

Table 2: Comparison of Phosphorylation Methodologies

| Methodology | Reagent Type | Position of Modification | Backbone Integrity |

| Terminal Phosphorylation | This compound | 5'-Terminus | Maintained |

| Internal Modification (e.g., Phosphorothioate) | Standard Nucleoside Phosphoramidite + Sulfurizing Agent | Internal Linkage | Maintained |

| Internal Insertion of Phosphate-ON | This compound | Internal | Chain Scission |

Applications of Phosphate on Phosphoramidite in Biochemical and Molecular Research

Design and Synthesis of Functional Nucleic Acid Probes

The design and synthesis of functional nucleic acid probes are critical for studying the intricate mechanisms of biological systems. umich.edu Phosphoramidite (B1245037) chemistry facilitates the creation of these probes by allowing the site-specific introduction of various labels and functional moieties. mdpi.comnih.gov

Fluorescent Labeling Strategies for Oligonucleotides

Fluorescently labeled oligonucleotides are indispensable tools in a multitude of applications, including DNA sequencing, genetic analysis, and molecular diagnostics. biosyn.com The phosphoramidite method is a common and convenient way to attach fluorescent dyes to oligonucleotides. biosyn.com This can be achieved by using commercially available fluorescent phosphoramidites, which allow for the incorporation of one or more fluorophores at either the 5' or 3' end, or even internally within the oligonucleotide sequence. biosyn.com

A key strategy in the design of fluorogenic probes involves the dual labeling of an oligonucleotide with both a fluorophore and a quencher. oup.com In their unhybridized state, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. google.com Upon hybridization to a target sequence, the probe undergoes a conformational change, leading to the separation of the fluorophore and quencher, and a subsequent increase in fluorescence. google.com

The simplicity of oligonucleotide synthesis has led to a wide variety of commercially available fluorescent dye and quencher phosphoramidites, covering a broad range of the visible spectrum. researchgate.net This allows for the straightforward incorporation of these components during automated solid-phase synthesis. google.com For instance, a fluorophore can be attached to the 5' end of the oligonucleotide, while a quencher is positioned at the 3' end or at an internal site. oup.com

The selection of the fluorophore/quencher pair is dependent on the desired emission wavelength of the fluorophore. chemie-brunschwig.ch Common fluorophores include fluorescein (B123965) and its derivatives, rhodamine dyes, and cyanine (B1664457) dyes. biosyn.comchemie-brunschwig.ch Quenchers, such as the Black Hole Quencher (BHQ) dyes, are often non-fluorescent molecules that can effectively absorb the energy from a wide range of fluorophores. researchgate.netchemie-brunschwig.ch

Table 1: Examples of Fluorophore and Quencher Phosphoramidites

| Fluorophore/Quencher | Excitation Max (nm) | Emission Max (nm) |

| FAM (Fluorescein) | 495 | 520 |

| ROX (Rhodamine X) | 585 | 605 |

| TAMRA | 565 | 580 |

| Texas Red | 595 | 615 |

| BHQ-1 | 534 | N/A |

| BHQ-2 | 579 | N/A |

This table is for illustrative purposes and includes common fluorophores and quenchers that can be incorporated as phosphoramidites. The spectral properties are approximate.

Recent advancements have enabled the dual orthogonal labeling of a single nucleobase within an oligonucleotide. rsc.orgrsc.org This technique allows for the introduction of two different labels at a specific site, offering enhanced functionality for the resulting probe. rsc.orgrsc.org

One such approach involves a phosphoramidite monomer containing both an alkyne and a protected amine group. rsc.org This allows for the sequential and specific attachment of two different molecules through orthogonal chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amide bond formation. rsc.org For example, a thiazole (B1198619) orange intercalator can be attached via one reaction, while a reporter dye is attached via the other. rsc.org This strategy has been used to create "combination probes" that exhibit high duplex stability and strong fluorescence upon binding to their target. rsc.org

Fluorogenic probes are designed to exhibit a change in fluorescence upon binding to a specific target. rsc.org This "light-up" property is highly desirable for real-time monitoring of biological processes. researchgate.net Several designs for fluorogenic probes have been developed, often relying on the principles of fluorescence resonance energy transfer (FRET) or collisional quenching. rsc.org

Molecular Beacons, for instance, are hairpin-shaped oligonucleotides with a fluorophore at one end and a quencher at the other. rsc.org In the closed hairpin conformation, the fluorescence is quenched. rsc.org Hybridization to a target sequence forces the hairpin to open, separating the fluorophore and quencher and restoring fluorescence. rsc.org

Another type of fluorogenic probe, known as HyBeacon probes, consists of a single-stranded oligonucleotide with one or more covalently attached fluorophores. rsc.org In the unstructured single-stranded state, the fluorescence is low due to collisional quenching between the fluorophores. rsc.org Upon hybridization to a complementary target, the probe becomes more rigid, leading to an increase in fluorescence. rsc.org

The development of novel fluorogenic probes often involves the synthesis of modified nucleosides with unique fluorescent properties. For example, probes incorporating the asymmetric cyanine dye, thiazole orange, exhibit a significant increase in fluorescence upon binding to double-stranded DNA or RNA. researchgate.net

Hapten and Affinity Labeling of Oligonucleotides

In addition to fluorescent labels, oligonucleotides can be modified with haptens or other affinity ligands. aatbio.comtandfonline.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. atdbio.com In the context of oligonucleotide labeling, the hapten serves as a tag that can be specifically recognized by an antibody. atdbio.com This antibody is often conjugated to an enzyme, such as alkaline phosphatase or horseradish peroxidase, allowing for signal amplification and detection. atdbio.com

Biotin is another widely used affinity label that exhibits an exceptionally strong and specific interaction with the protein streptavidin. atdbio.com This interaction can be exploited for various applications, including the purification and immobilization of oligonucleotides. atdbio.com

Haptens and affinity tags can be incorporated into oligonucleotides during solid-phase synthesis using the corresponding phosphoramidite reagents. aatbio.com Alternatively, post-synthesis labeling methods can be employed, where a reactive functional group is first introduced into the oligonucleotide, followed by conjugation to the desired label. biosyn.com

Generation of Acyl-Phosphate Probes for Protein Studies

Acyl-phosphate probes are valuable tools for activity-based protein profiling, particularly for studying enzymes that interact with nucleotides, such as kinases. google.com These probes typically consist of a nucleotide or nucleotide analog linked through its terminal phosphate (B84403) to an acyl group, which is further attached to a detectable tag via a linker. google.com The activated acyl group can react with nucleophilic residues on target proteins, forming a stable covalent bond and allowing for the subsequent detection and identification of the protein. google.com

The synthesis of these probes can involve the use of phosphoramidite chemistry to construct the nucleotide portion of the molecule. researchgate.netnih.gov

Investigation of Enzyme-Substrate Interactions

The chemical synthesis of oligonucleotides using Phosphate-ON Phosphoramidite provides an invaluable tool for investigating the intricate interactions between enzymes and their nucleic acid substrates. By enabling the precise placement of a 5'-phosphate group, this reagent facilitates the creation of tailored substrates for a variety of enzymes central to molecular biology research. This chemical method is often more reproducible and scalable than traditional enzymatic phosphorylation. biosyn.com

Studies of Kinase Activity and Target Protein Phosphorylation

The study of kinase and ligase activity relies on the availability of appropriate phosphorylated substrates. While protein kinases catalyze the phosphorylation of proteins, enzymes like T4 Polynucleotide Kinase phosphorylate the 5'-hydroxyl termini of nucleic acids, and DNA ligases require a 5'-phosphate to join oligonucleotide strands. creative-biolabs.comnzytech.com this compound provides a chemical means to generate the 5'-phosphorylated oligonucleotides necessary for these enzymatic reactions, offering an alternative to enzymatic preparation with T4 PNK. creative-biolabs.comsigmaaldrich.com

The chemical addition of a phosphate group is a crucial step for preparing oligonucleotides that will be used as substrates for DNA ligase, which is essential for applications like cloning and gene construction. biosyn.comcreative-biolabs.com While this compound is used for nucleic acids, a conceptually related approach involves using other types of phosphoramidites for the chemical synthesis of phosphopeptides to dissect the roles of protein phosphorylation and the mechanisms of the kinases and phosphatases that regulate them. rsc.org The ability to generate custom-phosphorylated molecules, whether oligonucleotides or peptides, is fundamental to creating the specific substrates needed to probe enzyme function and specificity. rsc.orgresearchgate.net

Table 1: Comparison of Methods for 5'-Oligonucleotide Phosphorylation

| Feature | Chemical Phosphorylation (with this compound) | Enzymatic Phosphorylation (with T4 Polynucleotide Kinase) |

| Process | Incorporated as the final step of automated solid-phase synthesis. sigmaaldrich.com | Post-synthesis reaction in solution using the kinase enzyme and an ATP cofactor. creative-biolabs.comnzytech.com |

| Scalability | Easily scalable to produce large quantities (e.g., milligrams or more). biosyn.comsigmaaldrich.com | Typically performed on a smaller scale (e.g., micrograms). atdbio.com |

| Purity | High yield of phosphorylated product, as only full-length oligonucleotides are typically phosphorylated. | Can be less efficient and may require subsequent purification to remove unphosphorylated oligos and enzyme. |

| Reproducibility | Highly reproducible process integrated into automated synthesis. biosyn.com | Can have variability depending on enzyme activity and reaction conditions. |

| Application | Ideal for producing substrates for ligation, cloning, and gene synthesis. creative-biolabs.combiosearchtech.com | Used for radiolabeling (with γ-³²P-ATP) and 5'-end phosphorylation for subsequent ligation. nzytech.comatdbio.com |

Analysis of RNA and DNA Polymerase Mechanisms

This compound is instrumental in preparing specialized oligonucleotides for assays involving DNA and RNA polymerases. The 5'-phosphate group introduced by this reagent is a prerequisite for enzymatic ligation, which is often the initial step in creating templates for polymerase-mediated amplification. biosyn.comcreative-biolabs.com

Research has demonstrated that chemically synthesized oligonucleotides containing a 5'-phosphate can be circularized using a ligase. These circular templates are then used for rolling circle DNA synthesis, a powerful amplification method driven by highly processive polymerases like Phi29 DNA polymerase. nih.gov This technique allows for the production of long, single-stranded DNA molecules with repeating sequences. Furthermore, oligonucleotides prepared with related phosphate phosphoramidites have been successfully used as primers in the Polymerase Chain Reaction (PCR), where they are extended by thermostable DNA polymerases such as Taq polymerase. biosyn.com

The study of polymerase activity is not limited to natural phosphodiester backbones. Research into alternative nucleic acid structures has explored polymerase interactions with synthetic backbones. For instance, studies have shown that certain reverse transcriptase enzymes are capable of reading through synthetic N3′→P5′ phosphoramidate (B1195095) (NP-DNA) templates, which were synthesized using phosphoramidite chemistry. oup.com In a significant expansion of the polymerase catalytic repertoire, a modified DNA polymerase from B. stearothermophilus was shown to be capable of forming these unnatural phosphoramidate bonds, synthesizing NP-DNA strands from 3′-amino-2′,3′-dideoxynucleoside 5′-triphosphates. pnas.org These studies highlight how phosphoramidite-based chemistry, including reagents like this compound, provides the foundational tools to create both standard and modified nucleic acids to probe the limits and mechanisms of DNA and RNA polymerases.

Table 2: Research Applications of Chemically Phosphorylated Oligonucleotides in Polymerase Assays

| Research Area | Technique | Role of 5'-Phosphate Oligo | Polymerase Used | Finding |

| DNA Amplification | Rolling Circle Amplification (RCA) | Serves as the initial molecule that is ligated into a circle to become a template. nih.gov | Phi29 DNA Polymerase | Enables the production of high-quality, long 5'-phosphorylated oligonucleotides. nih.gov |

| Gene Synthesis | Polymerase Chain Reaction (PCR) | Acts as a primer for amplification of a specific gene fragment. biosyn.com | Not specified (generic PCR) | Primers synthesized with a Universal TOPS™ Phosphate On phosphoramidite successfully generated a 220 bp fragment. biosyn.com |

| Synthetic Genetics | Primer Extension on Modified Templates | Not directly a substrate, but phosphoramidite chemistry is used to build the template. oup.com | Reverse Transcriptases (e.g., TS, HIV-1) | Demonstrates that polymerases can read through synthetic phosphoramidate (NP-DNA) linkages. oup.com |

| Synthetic Genetics | Synthesis of Unnatural DNA | Not applicable (uses triphosphate substrates). Phosphoramidite chemistry is the enabling technology for synthetic genetics. pnas.org | Modified B. stearothermophilus DNA Polymerase | Shows that a polymerase can be engineered to catalyze the formation of unnatural phosphoramidate (N-P) bonds. pnas.org |

Utility in Single-Molecule Sequencing Technologies

The modification of nucleotides at the phosphate terminus, a concept enabled by phosphoramidite chemistry, is a cornerstone of some advanced single-molecule sequencing platforms. A notable example is a nanopore-based sequencing-by-synthesis (NanoSBS) strategy. nist.govnih.gov In this system, a DNA polymerase is coupled to a protein nanopore. sciencedaily.com The sequencing process involves the polymerase incorporating nucleotides that have been tagged at the terminal 5'-phosphate with distinct polymer labels. nist.govsciencedaily.com

As the polymerase selects the correct complementary tagged nucleotide to add to the growing DNA strand, the polymer tag is drawn into the nanopore. nih.gov This event causes a characteristic disruption in the ionic current flowing through the pore. sciencedaily.com Each of the four bases (A, C, G, T) is linked to a unique polymer tag that produces a distinct electrical signal, allowing the system to identify the incorporated base in real time. nist.govnih.gov This approach provides single-molecule electronic DNA sequencing with single-base resolution.

Separately, research has also shown that the presence of a 5'-phosphate group, which can be added during synthesis using a phosphoramidite reagent, directly influences the behavior of DNA as it moves through a nanopore. nih.gov This finding underscores the importance of terminal modifications in the development and optimization of single-molecule analysis and sequencing technologies.

Table 3: Principles of Nanopore Sequencing-by-Synthesis (NanoSBS) Using Phosphate-Tagged Nucleotides

| Component | Function |

| Protein Nanopore (α-hemolysin) | Forms a channel in a membrane through which an ionic current flows. It acts as the sensor. nist.gov |

| DNA Polymerase | Covalently attached to the nanopore, it catalyzes the incorporation of nucleotides onto a primed DNA template. sciencedaily.com |

| Phosphate-Tagged Nucleotides | Each of the four dNTPs is attached at its terminal phosphate to a unique polymer tag. These are the substrates for the polymerase. nist.govnih.gov |

| Electronic Detector | Measures the ionic current flowing through the nanopore. sciencedaily.com |

| Sequencing Principle | As the polymerase incorporates a nucleotide, its unique tag enters the pore, creating a distinct current blockade that identifies the base. nih.govsciencedaily.com |

Stable Isotope Labeling for Metabolic Pathway Elucidation

The use of stable isotopes is a cornerstone of modern metabolomics, providing a powerful means to trace metabolic pathways and quantify metabolites. A family of specialized ¹⁸O-labeled phosphoramidite reagents, conceptually similar to this compound, has been developed to facilitate the synthesis of isotopically labeled phosphometabolites for these applications.

Synthesis of ¹⁸O-Labeled Phosphate Metabolites and Analogs

A unifying synthetic strategy has been established based on a family of modified ¹⁸O₂-phosphoramidite reagents for the synthesis of ¹⁸O-labeled phosphates. ucl.ac.uknih.gov This flexible toolbox provides access to a wide range of biologically crucial phosphorylated metabolites as stable isotopologues, including nucleotides, DNA, inositol (B14025) phosphates, and inorganic polyphosphates. nih.govchemrxiv.org

The synthesis relies on a sequence of phosphitylation using the ¹⁸O₂-P-amidite reagent, followed by oxidation and deprotection. nih.gov This method consistently achieves high ¹⁸O-enrichment ratios of over 95% and allows for the gram-scale synthesis of the desired labeled products. ucl.ac.ukresearchgate.net A key advantage of this approach is the ability to perform late-stage labeling, incorporating the stable isotope near the end of a synthetic route. chemrxiv.org This chemical synthesis strategy overcomes many of the challenges associated with producing these labeled standards, which are often difficult and expensive to access otherwise. ucl.ac.uk

Table 4: Examples of ¹⁸O-Labeled Metabolites Synthesized via the ¹⁸O-Phosphoramidite Method

| Class of Metabolite | Specific Example(s) | Isotopic Purity | Key Feature of Synthesis |

| Nucleotides | ¹⁸O₂-Adenosine-3'-phosphate-5'-phosphosulfate (PAPS) | >95% | Selective ¹⁸O-incorporation at the 5'-position using an ¹⁸O₂-phosphoramidite. ucl.ac.uk |

| Inositol Phosphates | ¹⁸O-labeled inositol phosphates and pyrophosphates | >95% | Demonstrates broad applicability of the phosphoramidite toolbox to complex signaling molecules. nih.govchemrxiv.org |

| Nucleic Acids | ¹⁸O-labeled DNA | >95% | The phosphoramidite family can be used for the synthesis of isotope-labeled DNA. nih.gov |

| Inorganic Polyphosphates | ¹⁸O-labeled polyphosphates | >95% | The method is suitable for producing labeled versions of these simple but vital energy-storage molecules. ucl.ac.uk |

Applications in Mass Spectrometry-Based Metabolomics and Analytics

Stable isotope labeling is considered the state-of-the-art for quantitative mass spectrometry (MS). ucl.ac.uknih.gov The ¹⁸O-labeled phosphometabolites synthesized using the phosphoramidite approach serve as ideal internal standards for MS-based metabolomics. These standards have chemical properties nearly identical to their natural counterparts but are easily distinguished by their difference in mass, allowing for precise quantification and identification of endogenous metabolites in complex biological samples. nih.gov

Researchers have demonstrated the utility of these ¹⁸O-labeled standards for the assignment and analysis of metabolites from diverse biological matrices, including plant samples, slime molds, and mammalian cell lysates. chemrxiv.org The analytical method of choice is often capillary electrophoresis coupled with electrospray ionization triple quadrupole mass spectrometry (CE-ESI-QqQ-MS). ucl.ac.uknih.gov A significant analytical advantage highlighted in these studies is that this setup results in negligible neutral loss of the phosphate group during ionization. chemrxiv.org This stability during analysis prevents fragmentation and ensures that the isotopic information is retained, leading to more accurate and reliable quantification of low-abundance phosphometabolites. ucl.ac.uk

Table 5: Application of ¹⁸O-Labeled Phosphometabolites in Mass Spectrometry

| Application | Analytical Technique | Advantage of ¹⁸O-Labeling | Key Outcome |

| Quantitative Metabolomics | Capillary Electrophoresis Electrospray Ionization Triple Quadrupole Mass Spectrometry (CE-ESI-QqQ-MS). nih.govchemrxiv.org | Serve as internal standards for accurate quantification of endogenous metabolites. nih.gov | Enables accurate assignment and quantification of analytes from complex biological matrices. ucl.ac.ukchemrxiv.org |

| Metabolite Identification | CE-ESI-QqQ-MS | Allows for confident identification of low-abundance or isomeric phosphometabolites by matching migration time and mass. nih.govucl.ac.uk | Successful assignment of inositol phosphates and pyrophosphates from cell lysates. chemrxiv.org |

| Improved Analytical Robustness | ESI-MS | The analytical setup minimizes the neutral loss of the phosphate group during ionization. ucl.ac.ukchemrxiv.org | Greatly improves the accuracy and reliability of quantification by preventing loss of the isotopic label during analysis. chemrxiv.org |

Broader Research Applications and Future Directions

Engineering of Oligonucleotides for High-Throughput Technologies

The demand for large volumes of high-purity synthetic nucleic acids is a defining feature of modern biotechnology. twistbioscience.com Phosphoramidite (B1245037) chemistry is currently the only commercially viable method capable of meeting this demand, underpinning numerous high-throughput technologies. twistbioscience.com

Contributions to High-Throughput Sequencing Methodologies

High-throughput sequencing, or next-generation sequencing (NGS), has fundamentally altered genomic research, and its operation relies heavily on synthetic oligonucleotides. nih.gov These oligonucleotides are used as primers, probes, and, most critically, as adapters that are ligated to the ends of DNA fragments to create sequencing libraries. The ligation step is essential for the amplification and subsequent sequencing of the fragments.

For this ligation to occur, the synthetic oligonucleotide adapters must possess a 5'-phosphate group. While this can be added enzymatically, chemical phosphorylation using a reagent like Phosphate-ON phosphoramidite during synthesis is highly efficient. sigmaaldrich.com This method allows for the large-scale production of 5'-phosphorylated oligonucleotides that are ready for immediate use in NGS library preparation kits, streamlining workflows and supporting the massive parallel sequencing efforts that are routine today. twistbioscience.com The ability to generate custom double-stranded DNA target capture panels for NGS, which are used to detect viruses or enrich specific genomic regions, also depends on this core synthesis technology. twistbioscience.com

Synthesis of Nucleic Acids for Data Storage and Synthetic Gene Construction

The concept of using DNA as a medium for long-term digital data storage has emerged as a promising solution to the ever-growing volume of global data. rsc.org This technology leverages the incredible density and stability of DNA. rsc.orgnih.gov The process involves encoding digital data into sequences of A, T, C, and G, synthesizing the corresponding DNA strands, and storing them. nih.gov The foundation of this "write" process is the chemical synthesis of immense numbers of unique oligonucleotides, a feat made possible only by high-throughput phosphoramidite chemistry. twistbioscience.comrsc.org

In the realm of synthetic biology, the construction of synthetic genes, pathways, and even entire genomes from scratch is a primary goal. nih.gov This process typically involves synthesizing short oligonucleotides and assembling them into progressively larger DNA constructs. nih.govresearchgate.net A critical step in this assembly is the joining of these synthetic fragments via ligation. Oligonucleotides synthesized with a 5'-phosphate group, enabled by reagents like this compound, are essential as they are "ligation-ready" upon synthesis and purification. biosearchtech.combiosearchtech.com This facilitates various gene assembly methods, making the construction of complex genetic circuits and designer genes more efficient and reliable. researchgate.net

| Technology | Role of 5'-Phosphorylated Oligonucleotides |

| High-Throughput Sequencing (NGS) | Essential component of sequencing adapters required for ligation to DNA fragments, enabling library construction. |

| Nucleic Acid Data Storage | Fundamental building blocks for writing digital data into DNA; assembly of fragments may require ligation. twistbioscience.comrsc.org |

| Synthetic Gene Construction | Serve as ligation-ready fragments for hierarchical assembly into larger, custom gene sequences. biosearchtech.combiosearchtech.comresearchgate.net |

Development of Molecular Tools for Understanding Cellular Processes

Synthetic oligonucleotides are indispensable tools for probing and manipulating the intricate machinery of the cell. The ability to dictate sequence and chemical structure allows for the creation of precise molecular instruments to study gene function and cellular behavior. twistbioscience.com

Generation of CRISPR Guide RNA Libraries

The CRISPR-Cas system has become a revolutionary tool for genome editing, allowing for precise targeting of genes for knockout, activation, or repression. The specificity of the CRISPR-Cas system is determined by a synthetic single-guide RNA (sgRNA). nih.gov To perform large-scale functional genomics screens, researchers utilize vast libraries of gRNAs that target thousands of different genes simultaneously. twistbioscience.comzju.edu.cn

The creation of these gRNA libraries relies on the synthesis of large pools of oligonucleotides that encode the variable targeting sequences of the gRNAs. zju.edu.cnidtdna.com These oligonucleotides are then cloned into viral or plasmid vectors for delivery into cells. The cloning process often involves ligation, for which 5'-phosphorylated oligonucleotides are advantageous. Furthermore, direct chemical synthesis of the gRNAs themselves, sometimes with chemical modifications to enhance stability or specificity, is an area of active development. nih.govacs.org Phosphoramidite chemistry, including the use of phosphorylating reagents, is the core technology that enables the production of both the DNA templates for gRNA libraries and the chemically modified gRNAs themselves. nih.gov

Rational Design and Synthesis of Diverse Gene Libraries

Beyond CRISPR-based screens, synthetic gene libraries are widely used in protein and antibody engineering to discover novel functions or improve existing ones. twistbioscience.com These libraries contain a multitude of gene variants, which can be expressed and screened for desired properties. The synthesis of these libraries can be achieved by assembling chemically synthesized oligonucleotides. plos.org